

# An In-depth Technical Guide on the Solubility of Doxapram Hydrochloride

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## Compound of Interest

Compound Name: *DOPR hydrochloride*

Cat. No.: *B3026052*

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Disclaimer: The following information pertains to Doxapram hydrochloride. Initial searches for "**DOPR hydrochloride**" yielded limited results for a compound with that specific abbreviation, but substantial data exists for Doxapram hydrochloride, a common respiratory stimulant. It is presumed that "DOPR" was a typographical error for Doxapram.

This technical guide provides a comprehensive overview of the solubility of Doxapram hydrochloride in various solvents, intended for researchers, scientists, and professionals in drug development.

## Solubility Profile of Doxapram Hydrochloride

Doxapram hydrochloride is a white to off-white crystalline powder. Its solubility is a critical factor in its formulation for therapeutic use, primarily as a respiratory stimulant. The following tables summarize the available quantitative and qualitative solubility data.

### Quantitative Solubility Data

Solvent	Solubility	Conditions
Dimethyl Sulfoxide (DMSO)	≥20.05 mg/mL[1]	With gentle warming
Dimethyl Sulfoxide (DMSO)	50 mg/mL[2]	Sonication is recommended
Water	≥14.27 mg/mL[1]	With ultrasonic treatment
Ethanol	≥14.6 mg/mL[1]	-
Ethanol	50 mg/mL[2]	Sonication is recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL[2]	Sonication is recommended

#### Qualitative Solubility Data

Solvent	Qualitative Solubility
Water	Sparingly soluble[3][4], Slightly Soluble[5]
Methanol	Freely soluble[3], Slightly Soluble[5]
Ethanol (95%)	Sparingly soluble[3]
Acetic Acid (100%)	Freely soluble[3]
Acetic Anhydride	Sparingly soluble[3]
Diethyl Ether	Practically insoluble[3]
Chloroform	Sparingly soluble[4]

## Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the cited solubility data of Doxapram hydrochloride are not exhaustively available in the public domain, a general methodology based on standard laboratory practices for solubility assessment, such as the saturation shake-flask method, can be outlined.

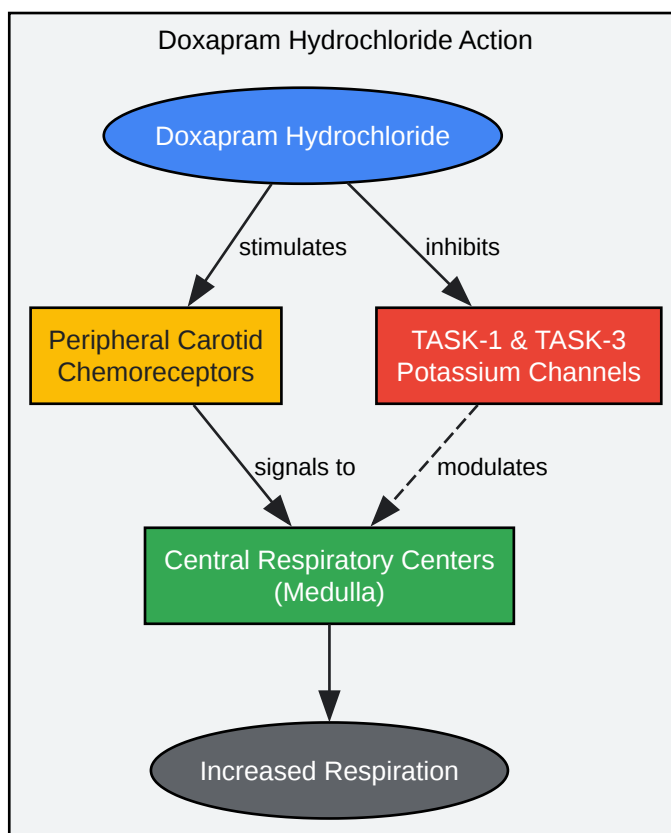
#### General Protocol: Saturation Shake-Flask Method

- **Preparation of Solvent:** Prepare the desired solvent (e.g., water, ethanol, DMSO) of a specific grade and purity. For aqueous solutions, prepare buffers at the desired pH (e.g., 1.2, 4.5, 6.8) to determine pH-dependent solubility. The temperature of the solvent should be controlled, typically at 25°C or 37°C.
- **Addition of Solute:** Add an excess amount of Doxapram hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is necessary to ensure that a saturated solution is achieved.
- **Equilibration:** Agitate the mixture at a constant temperature for a predetermined period to allow it to reach equilibrium. This is often done using an orbital shaker or a magnetic stirrer. The time to reach equilibrium can vary and may need to be determined experimentally, but typically ranges from 24 to 72 hours.
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation, filtration (using a filter that does not adsorb the compound), or a combination of both.
- **Quantification:** Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of Doxapram hydrochloride in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

## Visualizations: Signaling Pathway and Experimental Workflow

### Mechanism of Action of Doxapram Hydrochloride

Doxapram hydrochloride functions as a respiratory stimulant. Its primary mechanism involves the inhibition of potassium channels, specifically the TASK-1 and TASK-3 two-pore domain potassium channels. It also acts on peripheral carotid chemoreceptors.

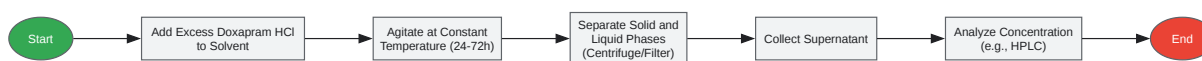


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Caption: Simplified signaling pathway of Doxapram Hydrochloride.

#### Generalized Experimental Workflow for Solubility Measurement

The following diagram illustrates a typical workflow for determining the solubility of a compound like Doxapram hydrochloride using the shake-flask method.



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Caption: General workflow for solubility determination.

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